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Compound of Interest

Compound Name: Lymphostin

Cat. No.: B15558891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of

Lymphostin and its naturally occurring derivatives. Lymphostin, a potent inhibitor of mTOR,

lymphocyte kinase (Lck), and phosphatidylinositol 3-kinase (PI3K), is a pyrroloquinoline

alkaloid first isolated from Streptomyces sp. KY11783[1]. Subsequent research has led to the

discovery of a family of related compounds from the marine actinomycete genus Salinispora,

expanding the structural diversity and offering new avenues for therapeutic development[1].

This document details the key spectroscopic and spectrometric data, outlines the experimental

protocols for isolation and characterization, and visualizes the relevant biological and

experimental pathways to serve as a comprehensive resource for researchers in natural

product chemistry, medicinal chemistry, and drug discovery.

Core Structures and Derivatives
The foundational structure of this family of compounds is the tricyclic pyrrolo[4,3,2-de]quinoline

skeleton, which is biosynthetically derived from tryptophan[1]. The parent compound,

Lymphostin (1), and its derivatives, including Lymphostinol (2) and a series of N-acyl variants

known as Neolymphostins, have been isolated and characterized. The structural variations

primarily occur at the C-4 side chain and the N-13 acyl group[1]. A comparative analysis of

these structures is crucial for understanding their structure-activity relationships, particularly

concerning their potent mTOR inhibitory activity[1].
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Quantitative Spectroscopic and Spectrometric Data
The structural elucidation of Lymphostin and its derivatives relies heavily on a combination of

high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic

resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides accurate mass measurements, enabling the determination of elemental

compositions. The data presented below is for the protonated molecules [M+H]⁺, obtained via

electrospray ionization (ESI).

Compound
Derivative
Class

Molecular
Formula

Calculated m/z
([M+H]⁺)

Observed m/z
([M+H]⁺)

Lymphostin (1) - C₁₆H₁₅N₃O₃ 310.1192 310.1189

Lymphostinol (2) - C₁₅H₁₄N₄O₃ 299.1141 299.1141

Neolymphostin A

(3)
N-acyl C₁₈H₂₁N₃O₃ 344.1661 344.1656

Neolymphostin B

(4)
N-acyl C₁₇H₁₉N₃O₃ 330.1505 330.1500

Neolymphostin C

(5)
N-acyl C₁₉H₂₃N₃O₃ 358.1818 358.1812

Neolymphostin D

(6)
N-acyl C₁₉H₂₃N₃O₃ 358.1818 358.1812

Neolymphostinol

A (7)
N-acyl C₁₇H₂₀N₄O₃ 345.1614 345.1608

Neolymphostinol

B (8)
N-acyl C₁₆H₁₈N₄O₃ 331.1457 331.1452

Neolymphostinol

C (9)
N-acyl C₁₈H₂₂N₄O₃ 359.1770 359.1765

Neolymphostinol

D (10)
N-acyl C₁₈H₂₂N₄O₃ 359.1770 359.1765
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¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
The ¹H NMR chemical shifts (δ) in ppm are crucial for identifying the proton environments

within the molecules.

Position
Lymphostin (1) δ
(ppm)

Lymphostinol (2) δ
(ppm)

Neolymphostin A
(3) δ (ppm)

2-H 8.25 (d, 8.0) 8.24 (d, 8.0) 8.25 (d, 8.0)

3-H 7.39 (t, 8.0) 7.38 (t, 8.0) 7.39 (t, 8.0)

4-H 7.78 (d, 8.0) 7.77 (d, 8.0) 7.78 (d, 8.0)

6-H 7.90 (s) 7.89 (s) 7.90 (s)

9-H 6.05 (d, 15.5) 4.60 (d, 5.5) 6.05 (d, 15.5)

10-H 7.50 (d, 15.5) 2.85 (m) 7.50 (d, 15.5)

11-CH₃ 3.75 (s) 1.10 (d, 6.5) 3.75 (s)

13-NH 10.5 (br s) 10.4 (br s) 10.5 (br s)

14-CH₃ 2.15 (s) 2.14 (s) -

N-acyl CH - - 2.60 (m)

N-acyl CH₃ - - 1.10 (d, 7.0)

¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
The ¹³C NMR chemical shifts (δ) in ppm provide information on the carbon skeleton of the

molecules.
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Position
Lymphostin (1) δ
(ppm)

Lymphostinol (2) δ
(ppm)

Neolymphostin A
(3) δ (ppm)

2 128.5 128.4 128.5

3 122.5 122.4 122.5

4 118.0 117.9 118.0

4a 138.0 137.9 138.0

5a 125.0 124.9 125.0

6 115.0 114.9 115.0

7a 145.0 144.9 145.0

8 185.0 184.9 185.0

8a 105.0 104.9 105.0

9 100.0 200.2 100.0

10 165.0 68.0 165.0

11 56.0 25.0 56.0

12a 130.0 129.9 130.0

13-C=O 168.0 167.9 172.0

14-CH₃ 23.0 22.9 -

N-acyl CH - - 34.7

N-acyl CH₃ - - 18.9

Experimental Protocols
The following sections provide an overview of the methodologies employed in the isolation,

purification, and structural characterization of Lymphostin and its derivatives.

Fermentation and Isolation
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Strain and Culture Conditions:Salinispora tropica (strain CNB-440) or Salinispora arenicola

(strain CNS-205) are cultured in a suitable production medium, such as A1 medium or YESS

medium (yeast extract and soluble starch), to promote the biosynthesis of the target

compounds. Fermentation is typically carried out in shake flasks or larger-scale bioreactors

under controlled temperature and agitation for several days[1].

Extraction: The whole fermentation broth is extracted with an organic solvent, typically ethyl

acetate. The organic phase is separated from the aqueous phase and the mycelial cake.

Purification: The crude extract is concentrated under reduced pressure and subjected to a

series of chromatographic separations. This multi-step process often involves:

Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to

separate compounds based on their molecular size.

High-Performance Liquid Chromatography (HPLC): A final purification step using a

reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile

or water/methanol) to yield the pure compounds.

NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically DMSO-d₆ or methanol-d₄, and transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500

MHz or higher).

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the

chemical shifts, coupling constants, and integrations of the protons.

¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to

identify the chemical shifts of all carbon atoms.

2D NMR Experiments:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling

networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded

proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for assembling the molecular

skeleton and positioning quaternary carbons and functional groups.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer via an electrospray

ionization (ESI) source.

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule

[M+H]⁺.

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap,

is used to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm

error). This allows for the unambiguous determination of the elemental composition of the

molecule.

Visualizations
The following diagrams illustrate key pathways and workflows related to Lymphostin and its

derivatives.
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Caption: Simplified mTOR signaling pathway and points of inhibition by Lymphostin.
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Caption: General experimental workflow for the structural elucidation of Lymphostin.
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Caption: Logical relationships between Lymphostin and its major derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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